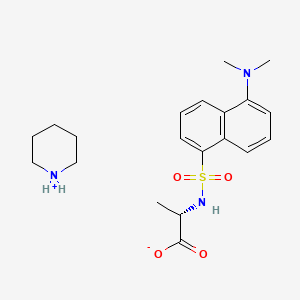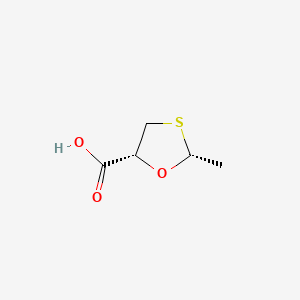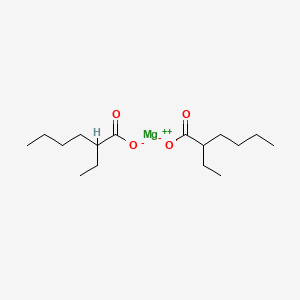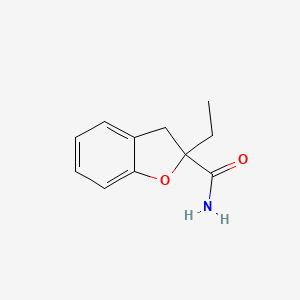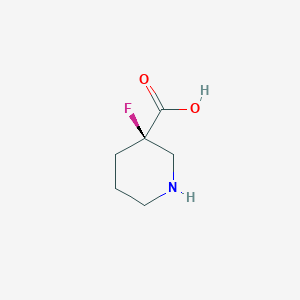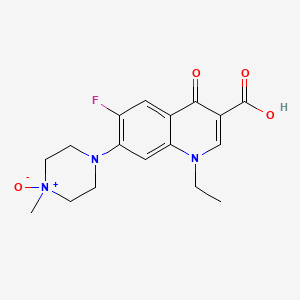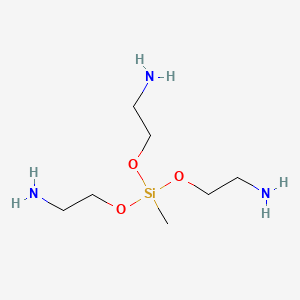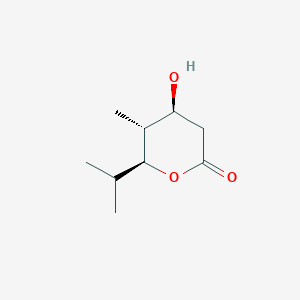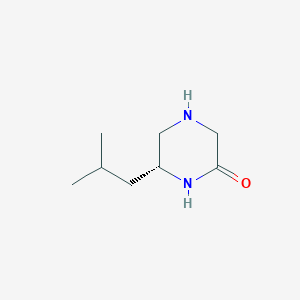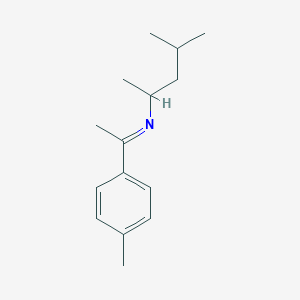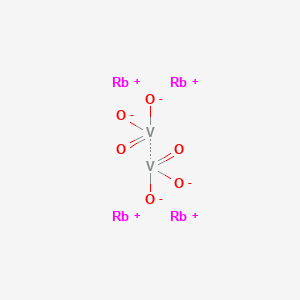
Vanadate (V2O74-), tetrarubidium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadate (V2O74-), tetrarubidium is a compound consisting of vanadium and rubidium ions. Vanadate ions are known for their diverse oxidation states and complex chemistry, making them significant in various scientific fields. Tetrarubidium vanadate is particularly interesting due to its unique structural and electronic properties, which have implications in both fundamental research and practical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of vanadate compounds typically involves the reaction of vanadium pentoxide (V2O5) with rubidium hydroxide (RbOH) in an aqueous solution. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired vanadate species. The general reaction can be represented as: [ V2O5 + 4RbOH \rightarrow Rb4V2O7 + 2H2O ]
Industrial Production Methods: Industrial production of vanadate compounds often employs hydrothermal methods, where the reactants are subjected to high temperatures and pressures in an autoclave. This method ensures high purity and crystallinity of the final product. Additionally, precipitation stripping techniques can be used to extract vanadium ions from solutions, followed by the formation of vanadate compounds through controlled precipitation .
化学反応の分析
Types of Reactions: Vanadate compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of vanadium and the presence of other reagents.
Common Reagents and Conditions:
Oxidation: Vanadate ions can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reduction of vanadate ions can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one ligand in the vanadate complex with another, often facilitated by changes in pH or the presence of coordinating ligands.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation of vanadate ions can lead to the formation of higher oxidation state vanadium compounds, while reduction can produce lower oxidation state species .
科学的研究の応用
Vanadate compounds, including tetrarubidium vanadate, have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their redox properties.
Biology: Employed as inhibitors of protein tyrosine phosphatases, making them valuable in studying cellular signaling pathways.
Medicine: Investigated for their potential antidiabetic and anticancer properties.
Industry: Utilized in the production of pigments, ceramics, and as components in batteries and other electronic devices .
作用機序
The mechanism of action of vanadate compounds is primarily based on their ability to mimic phosphate ions. This structural analogy allows vanadate ions to interact with enzymes and proteins that normally bind to phosphate, thereby inhibiting or altering their activity. For example, vanadate ions can inhibit protein tyrosine phosphatases by binding to their active sites, preventing the dephosphorylation of target proteins. Additionally, vanadate compounds can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Vanadate compounds can be compared with other vanadium-based compounds, such as:
Orthovanadate (VO43-): Similar in structure but differs in the oxidation state and coordination environment.
Metavanadate (VO3-): Another vanadium oxide species with distinct chemical properties.
Polyoxovanadates: Larger clusters of vanadium oxide units with unique structural and electronic characteristics.
Tetrarubidium vanadate stands out due to its specific rubidium coordination, which can influence its solubility, stability, and reactivity compared to other vanadate species .
特性
分子式 |
O6Rb4V2 |
|---|---|
分子量 |
539.75 g/mol |
IUPAC名 |
dioxido(oxo)vanadium;rubidium(1+) |
InChI |
InChI=1S/6O.4Rb.2V/q;;4*-1;4*+1;; |
InChIキー |
WCZFWFKSUVVBDC-UHFFFAOYSA-N |
正規SMILES |
[O-][V](=O)[O-].[O-][V](=O)[O-].[Rb+].[Rb+].[Rb+].[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


